

Lack of Evidence for Yadanzioid C Inhibition of InhA Enzyme

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Compound of Interest

Compound Name: Yadanzioid C

Cat. No.: B15592139

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Extensive searches for scientific literature and data regarding the inhibition of the enoyl-acyl carrier protein reductase (InhA) enzyme by **Yadanzioid C** have yielded no specific results. Currently, there is no available information to suggest that **Yadanzioid C** acts as an inhibitor of the InhA enzyme, a critical component in the Mycobacterium tuberculosis fatty acid synthesis II (FAS-II) pathway and a key target for antitubercular drugs.

The following in-depth technical guide focuses on the established mechanisms of InhA inhibition by well-characterized molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this crucial drug target.

An In-depth Technical Guide to InhA Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction to InhA as a Therapeutic Target

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a vital enzyme in the mycobacterial FAS-II system. This pathway is responsible for the synthesis of very-long-chain fatty acids, which are precursors to mycolic acids, the hallmark components of the mycobacterial cell wall. [1] Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1] This makes InhA a clinically validated and attractive target for the development of new antituberculosis agents.[2] The most prominent drug targeting InhA is isoniazid (INH), a first-

line treatment for tuberculosis.[3] However, the emergence of drug-resistant strains, often through mutations in the activating enzyme KatG, necessitates the discovery of novel, direct InhA inhibitors.[2][4]

Mechanisms of InhA Inhibition

The inhibition of InhA can be broadly categorized into two types: inhibition by pro-drugs that require activation and inhibition by direct-acting compounds.

2.1 Isoniazid (INH): A Pro-drug Inhibitor

Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Upon activation, INH is converted into a reactive species that subsequently reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form an INH-NAD adduct.[5][6] This adduct is a slow, tight-binding competitive inhibitor of InhA, binding with high affinity to the enzyme and blocking its function.[7][8] The formation of this covalent adduct is a key step in the mechanism of action of isoniazid.[6]

2.2 Direct InhA Inhibitors

To circumvent the resistance mechanisms associated with INH activation, significant research has focused on the development of direct InhA inhibitors. These molecules bind directly to the enzyme, typically in the substrate-binding pocket, and do not require prior activation by KatG.[4] Examples of direct inhibitors include the 4-hydroxy-2-pyridones and various triclosan derivatives.[1][2] Biophysical studies have shown that some direct inhibitors, like the 4-hydroxy-2-pyridones, bind to InhA in an NADH-dependent manner.[2]

Quantitative Data on InhA Inhibitors

The potency of various InhA inhibitors has been quantified through biochemical assays. The following table summarizes key inhibitory constants for several well-characterized inhibitors.

Inhibitor	Type	IC50	Ki (apparent)	Ki (overall)	Notes
INH-NAD Adduct	Pro-drug Adduct	-	16 ± 11 nM	0.75 ± 0.08 nM	Acts as a slow, tight-binding competitive inhibitor. The apparent Ki represents the initial binding, while the overall Ki reflects a subsequent isomerization step.[7]
INH-NADP Adduct	Pro-drug Adduct	-	256 ± 15 nM	-	A competitive inhibitor with respect to NADH.[9]
NITD-564	4-hydroxy-2-pyridone	0.59 µM	-	-	A direct InhA inhibitor.[2]
NITD-529	4-hydroxy-2-pyridone	9.60 µM	-	-	A direct InhA inhibitor.[2]
PT70	Diphenyl Ether	5.3 ± 0.4 nM	-	-	A tight-binding inhibitor. The IC50 is dependent on the enzyme concentration used in the assay.[1]

Benzimidazole deriv. 7	Benzimidazole	0.22 μ M	-	-	A direct inhibitor that binds to the hydrophobic pocket of InhA. [10]
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Experimental Protocols for InhA Inhibition Assays

The following provides a generalized methodology for determining the inhibitory activity of a compound against the InhA enzyme.

4.1 Materials and Reagents

- Purified InhA enzyme
- NADH (Nicotinamide adenine dinucleotide, reduced form)
- Substrate: e.g., trans-2-dodecenoyl-CoA (DD-CoA) or trans-2-decenoyl-CoA
- Test compound (inhibitor)
- Assay buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8[\[1\]](#)
- Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

4.2 Steady-State Kinetic Assay Protocol

- Reaction Mixture Preparation: Prepare an assay mixture in a suitable vessel (e.g., cuvette or 96-well plate) containing the assay buffer, a fixed concentration of NADH (e.g., 200-250 μ M), and the substrate (e.g., 25-85 μ M DD-CoA).[\[1\]](#)[\[7\]](#)
- Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. A control reaction without the inhibitor should also be prepared.
- Enzyme Addition and Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 10-100 nM).[\[1\]](#)

- **Monitoring the Reaction:** Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C). This decrease corresponds to the oxidation of NADH to NAD⁺.^[7]^[11]
- **Data Analysis:**
 - Determine the initial velocity (rate) of the reaction for each inhibitor concentration.
 - Plot the initial velocity as a function of the inhibitor concentration.
 - Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

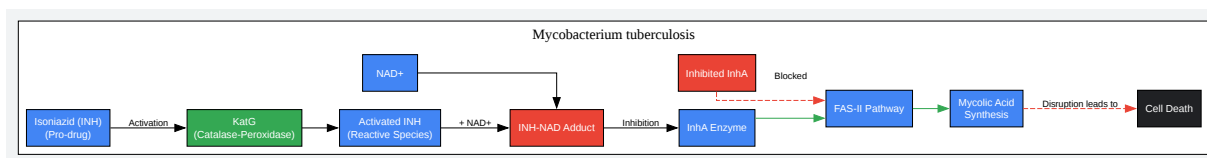
4.3 Protocol for Slow-Binding Inhibitors

For inhibitors that exhibit slow-binding kinetics, a pre-incubation step is necessary to allow the inhibitor and enzyme to reach equilibrium.

- **Pre-incubation:** Incubate the InhA enzyme with the test compound for various time intervals before initiating the reaction.^[1]
- **Reaction Initiation:** Start the reaction by adding the substrate.
- **Data Analysis:** Analyze the progress curves (absorbance vs. time) to determine the kinetic parameters, including the on-rate and off-rate constants.^[1]

Visualizing InhA Inhibition Pathways and Workflows

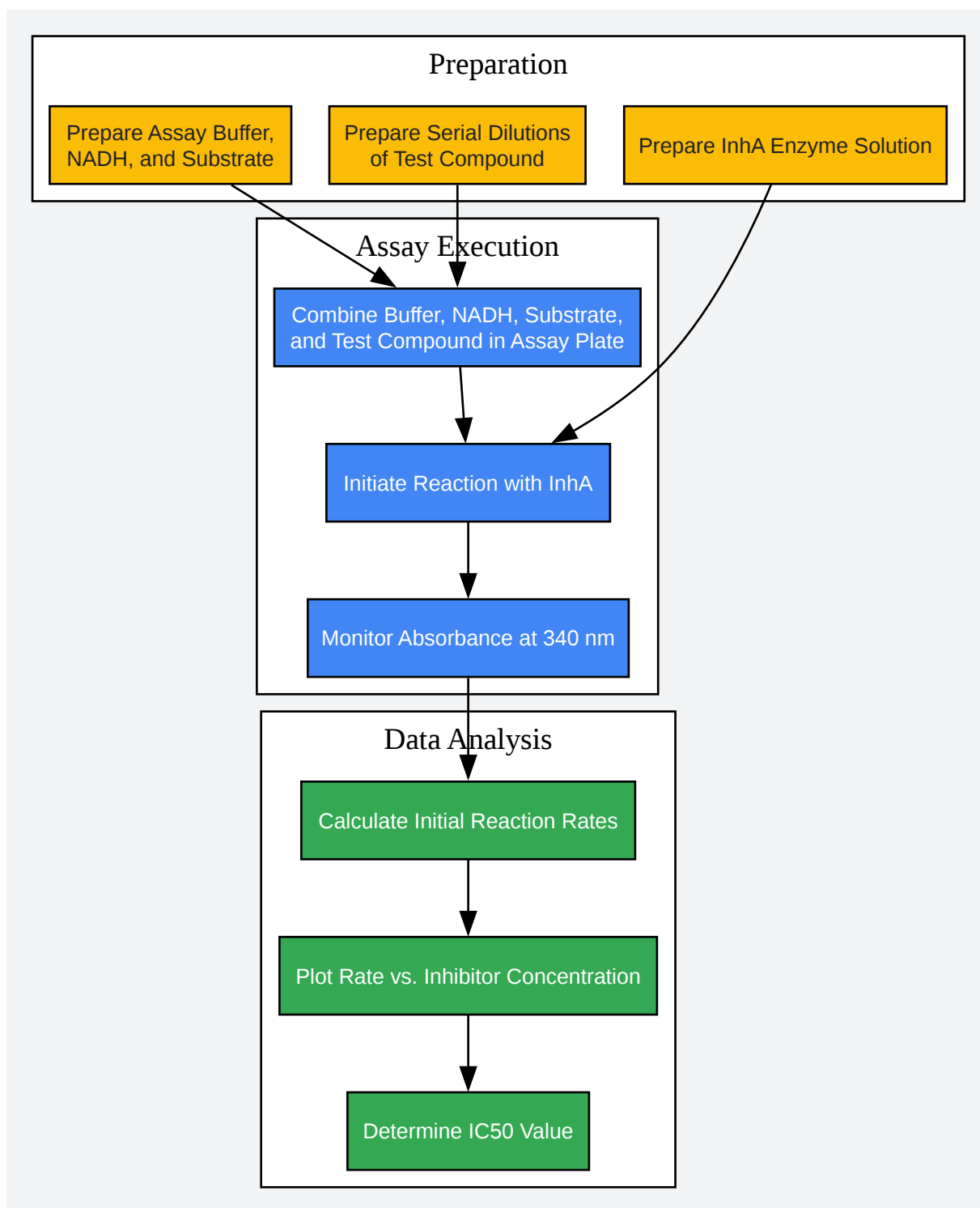
5.1 Signaling Pathway of Isoniazid (INH) Action



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Caption: Mechanism of InhA inhibition by the pro-drug isoniazid (INH).

5.2 Experimental Workflow for InhA Inhibition Assay



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Caption: General experimental workflow for an InhA enzyme inhibition assay.

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